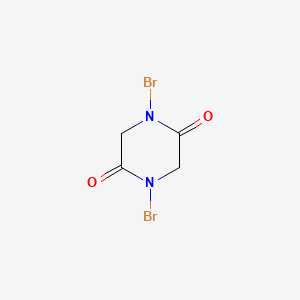

1,4-Dibromo-piperazine-2,5-dione

CAS No.: 37636-53-6

Cat. No.: VC11684346

Molecular Formula: C4H4Br2N2O2

Molecular Weight: 271.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37636-53-6 |

|---|---|

| Molecular Formula | C4H4Br2N2O2 |

| Molecular Weight | 271.89 g/mol |

| IUPAC Name | 1,4-dibromopiperazine-2,5-dione |

| Standard InChI | InChI=1S/C4H4Br2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2 |

| Standard InChI Key | ZFKYKEHRPKQJDV-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(CC(=O)N1Br)Br |

| Canonical SMILES | C1C(=O)N(CC(=O)N1Br)Br |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

1,4-Dibromo-piperazine-2,5-dione is a six-membered ring system comprising two amide groups at positions 2 and 5, with bromine atoms substituted at the nitrogen atoms in positions 1 and 4. The presence of bromine introduces significant electronic and steric effects, altering the compound’s solubility, stability, and intermolecular interactions. The planar amide groups facilitate π-π stacking, while bromine’s electronegativity enhances electrophilic reactivity, making the compound a versatile intermediate in organic synthesis .

Table 1: Comparative Physicochemical Properties of Piperazine-2,5-dione Derivatives

Synthetic Methodologies

Bromination Strategies

The synthesis of 1,4-dibromo-piperazine-2,5-dione typically involves direct bromination of piperazine-2,5-dione or its precursors. A two-step approach, analogous to methods used for N-phenylpiperidine bromination , can be adapted:

-

Preparation of Piperazine-2,5-dione: Cyclization of glycine anhydride or dipeptides under thermal or catalytic conditions .

-

Bromination: Treatment with brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a phase-transfer catalyst (e.g., tetra-n-butylammonium tetraphenylborate) .

Example Protocol:

-

Dissolve piperazine-2,5-dione (1.0 equiv) in dichloromethane.

-

Add NBS (1.2 equiv) and tetra-n-butylammonium tetraphenylborate (0.1 equiv) at 10–15°C.

-

Stir at 20–25°C for 6 hours, followed by quenching with sodium bisulfite and recrystallization .

Stereochemical Considerations

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The bromine substituents reduce solubility in polar solvents compared to non-brominated analogs. Experimental data for related compounds suggest moderate solubility in dichloromethane (≈50 mg/mL) and acetonitrile (≈30 mg/mL) . Thermal gravimetric analysis (TGA) predicts decomposition above 250°C, consistent with the stability of brominated amides .

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br stretch).

-

NMR:

Applications in Pharmaceutical and Materials Science

Anticancer and Antiapoptotic Activity

Piperazine-2,5-dione derivatives exhibit potent bioactivity, with 1,4-dibromo-piperazine-2,5-dione hypothesized to enhance apoptosis inhibition via interactions with caspase enzymes . Structural analogs, such as plinabulin, demonstrate microtubule-disrupting effects, suggesting potential utility in oncology .

Peptidomimetic Design

The compound’s rigid scaffold serves as a template for peptidomimetics, mimicking protein secondary structures. Bromination improves metabolic stability and membrane permeability, addressing limitations of natural peptides .

Polymer and Coordination Chemistry

Bromine atoms enable crosslinking in polyamide synthesis or serve as leaving groups in nucleophilic substitution reactions, facilitating the development of functional materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume